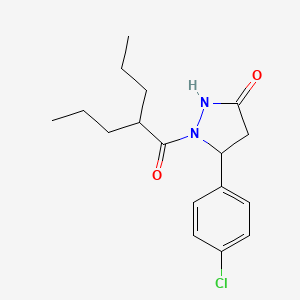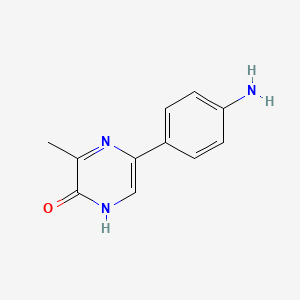![molecular formula C32H20N2O4 B12906367 [6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl- CAS No. 6705-92-6](/img/structure/B12906367.png)
[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is a complex organic compound that belongs to the family of biquinoline derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The presence of two phenyl groups and two carboxylic acid groups attached to the biquinoline core imparts specific chemical properties to this compound, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it suitable for synthesizing complex molecules like 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized biquinoline compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, disrupting their normal functions and leading to cell death. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity, as it can interfere with metal-dependent enzymes and processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features but lacking the phenyl and carboxylic acid groups.
2,2’-Diphenyl-[6,6’-biquinoxaline]: Another biquinoline derivative with different electronic properties and applications.
Uniqueness
2,2’-Diphenyl-[6,6’-biquinoline]-4,4’-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which enhance its chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and its diverse range of chemical reactions make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
6705-92-6 |
|---|---|
Fórmula molecular |
C32H20N2O4 |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
6-(4-carboxy-2-phenylquinolin-6-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O4/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Clave InChI |
GNLQJZSOBBSSFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


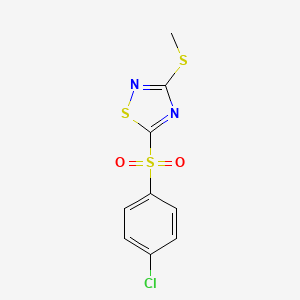
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)

![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

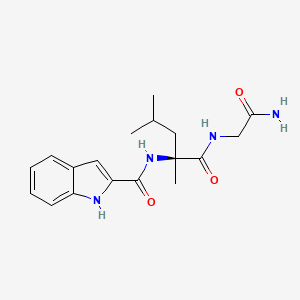
![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
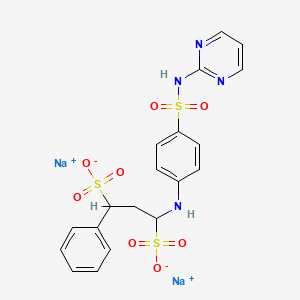
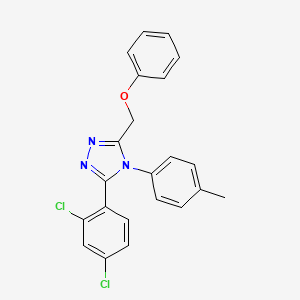
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
